molecular formula C18H17F3N2O4S B11135503 1-({2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)-4-piperidinecarboxylic acid

1-({2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)-4-piperidinecarboxylic acid

Cat. No.: B11135503
M. Wt: 414.4 g/mol
InChI Key: YAZKJZFPPOQOJG-UHFFFAOYSA-N
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Description

This compound is a 4-piperidinecarboxylic acid derivative featuring a 1,3-thiazole ring substituted at the 4-position with a [4-(trifluoromethoxy)phenyl] group and acetylated at the piperidine nitrogen. The trifluoromethoxy (OCF₃) group enhances lipophilicity and metabolic stability, making it a candidate for therapeutic applications, particularly in antifungal or antimicrobial contexts .

Properties

Molecular Formula

C18H17F3N2O4S

Molecular Weight

414.4 g/mol

IUPAC Name

1-[2-[2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl]acetyl]piperidine-4-carboxylic acid

InChI

InChI=1S/C18H17F3N2O4S/c19-18(20,21)27-14-3-1-11(2-4-14)16-22-13(10-28-16)9-15(24)23-7-5-12(6-8-23)17(25)26/h1-4,10,12H,5-9H2,(H,25,26)

InChI Key

YAZKJZFPPOQOJG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)CC2=CSC(=N2)C3=CC=C(C=C3)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)-4-piperidinecarboxylic acid typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.

    Introduction of the Trifluoromethoxyphenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a trifluoromethoxy group is introduced to a phenyl ring.

    Acetylation: The thiazole derivative is then acetylated using acetic anhydride or acetyl chloride under basic conditions.

    Formation of the Piperidinecarboxylic Acid Moiety: The final step involves the coupling of the acetylated thiazole derivative with a piperidinecarboxylic acid derivative, typically using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-({2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)-4-piperidinecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using strong oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate.

Major Products

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Reduced alcohol derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Structural Characteristics

The compound features a piperidine ring, a thiazole moiety, and a trifluoromethoxy substituent. The molecular formula is C15H16F3N2O3SC_{15}H_{16}F_{3}N_{2}O_{3}S, with a molecular weight of 450.43 g/mol. The trifluoromethoxy group enhances lipophilicity and metabolic stability, which may contribute to its biological efficacy.

Therapeutic Applications

  • Anticancer Activity : Research indicates that 1-({2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)-4-piperidinecarboxylic acid exhibits significant anticancer properties. It has been studied as an inhibitor of various enzymes and receptors involved in cancer progression, particularly those related to prostate cancer and melanoma .
  • CNS Disorders : The compound's pharmacological profile suggests potential applications in treating central nervous system disorders such as Alzheimer's disease and mild cognitive impairment. Its ability to interact with neuroreceptors may provide therapeutic benefits for these conditions .
  • Metabolic Syndrome : Inhibition of 11β-hydroxysteroid dehydrogenase type 1 has been linked to the management of metabolic syndrome, including type 2 diabetes and obesity. The compound’s structural attributes may allow it to modulate metabolic pathways effectively .

Synthetic Methodologies

The synthesis of 1-({2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)-4-piperidinecarboxylic acid typically involves several steps:

  • Step 1 : Formation of the thiazole moiety through cyclization reactions involving appropriate precursors.
  • Step 2 : Acetylation of the thiazole derivative using acetic anhydride or acetyl chloride.
  • Step 3 : Coupling with the piperidine derivative to form the final product.

This multi-step synthesis allows for the precise control of functional groups and stereochemistry, which is critical for enhancing biological activity .

Biological Interaction Studies

Interaction studies have focused on understanding how this compound interacts with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways and cancer cell proliferation.
  • Receptor Modulation : Its interaction with neurotransmitter receptors suggests potential applications in neuropharmacology.

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesBiological Activity
2-[4-(Trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acidThiazolidine ringAntioxidant properties
1-Acetylpiperidine-4-carboxylic acidPiperidine ringAnalgesic effects
2-(6-Fluoro-pyridin-3-yl)-6-(trifluoromethyl)-benzimidazoleBenzimidazole coreAnticancer activity

The uniqueness of 1-({2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)-4-piperidinecarboxylic acid lies in its specific combination of structural elements that enhance both lipophilicity and biological activity compared to similar compounds .

Mechanism of Action

The mechanism of action of 1-({2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)-4-piperidinecarboxylic acid is not fully understood but is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group and thiazole ring may contribute to binding affinity and specificity, while the piperidinecarboxylic acid moiety could influence solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs, their structural variations, and properties:

Compound Name / ID Core Structure Substituents/R-Groups Molecular Weight (g/mol) Biological Activity/Notes Reference
Target compound : 1-({2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)-4-piperidinecarboxylic acid Piperidine-4-carboxylic acid + thiazole - Thiazole C4: acetyl group linked to piperidine
- Thiazole C2: 4-(trifluoromethoxy)phenyl
~380 (estimated) Hypothesized antifungal activity (based on analogs)
1-{[1-(2-Fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}-4-piperidinecarboxylic acid Piperidine-4-carboxylic acid - Triazole C5: methyl group linked to piperidine
- Triazole N1: 2-fluorophenyl
~318 (estimated) Not explicitly stated; triazole moiety may confer antimicrobial properties
1-[(4-Chlorophenoxy)acetyl]piperidine-4-carboxylic acid Piperidine-4-carboxylic acid - Acetyl group substituted with 4-chlorophenoxy ~311 (estimated) Chlorophenoxy group may enhance herbicidal or antifungal activity
1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid Piperidine-4-carboxylic acid - Thiadiazole C2: trifluoromethyl
- Thiadiazole N1: linked to piperidine
281.25 97% purity; thiadiazole’s electron-withdrawing properties may improve metabolic stability
G.5.2 (from BASF SE) Piperidine-4-carboxylic acid + thiazole + oxazole - Thiazole linked to pyrazole and oxazole
- Difluoromethyl groups on pyrazole
~550 (estimated) Explicitly antifungal; used against phytopathogenic fungi
1-[4-(2-{[(4'-Chloro-3-fluoro-4-biphenylyl)methyl]oxy}phenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxylic acid Piperidine-4-carboxylic acid + thiazole - Biphenylyl methyl oxy group on thiazole
- Chloro/fluoro substituents
~530 (estimated) Likely antifungal; biphenyl group enhances target binding

Key Structural and Functional Insights:

Heterocyclic Core Variations: Thiazole vs. Thiadiazoles (e.g., ) introduce sulfur-based electronic effects, enhancing stability.

Biological Activity: Piperidine-thiazole hybrids (e.g., G.5.2 ) demonstrate efficacy against fungi, suggesting the target compound may share similar mechanisms, such as inhibiting ergosterol biosynthesis or fungal cytochrome P450 enzymes. Thiadiazole derivatives () are noted for high purity and stability, implying the target compound’s trifluoromethoxy group could similarly resist metabolic degradation.

Molecular Weight and Solubility :

  • Smaller analogs (e.g., at 281 g/mol) may favor solubility, while larger derivatives (e.g., at ~530 g/mol) risk reduced bioavailability. The target compound’s estimated MW (~380) positions it as a mid-sized molecule with balanced properties.

Biological Activity

The compound 1-({2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)-4-piperidinecarboxylic acid is a complex organic molecule with potential biological activities. Its structure includes a thiazole ring, a trifluoromethoxy phenyl group, and a piperidine carboxylic acid moiety, which may confer specific pharmacological properties. This article aims to summarize the biological activity of this compound based on available research, including data tables and relevant case studies.

  • Molecular Formula : C21H17F3N2O4S
  • Molecular Weight : 450.43 g/mol
  • CAS Number : 1212295-01-6

Structural Features

The presence of the trifluoromethoxy group is notable for its potential influence on the compound's lipophilicity and biological interactions. The thiazole ring is often associated with various pharmacological activities, including antimicrobial and anticancer properties.

Research indicates that compounds similar to 1-({2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)-4-piperidinecarboxylic acid may interact with neurotransmitter systems. Specifically, they can act as inhibitors of GABA transporters, enhancing GABAergic signaling in the central nervous system (CNS). This mechanism is crucial in treating neurological disorders such as epilepsy and anxiety .

In Vitro Studies

In vitro studies have demonstrated that related compounds exhibit significant inhibitory activity on GABA transporters, particularly mGAT1 and mGAT4. The potency of these compounds is often measured using pIC50 values, where a higher value indicates greater inhibitory efficacy.

Compound NamepIC50 ValueTarget
SNAP-51145.89 ± 0.07mGAT4
Rac-SNAP-51145.75mGAT1

These values suggest that modifications to the structure can enhance selectivity and potency against specific GABA transporter subtypes .

In Vivo Studies

Animal models have been utilized to evaluate the therapeutic potential of compounds similar to 1-({2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)-4-piperidinecarboxylic acid . For example, studies involving rodent models have shown that these compounds can significantly reduce seizure activity and anxiety-like behaviors, indicating their potential as anxiolytic or anticonvulsant agents .

Case Study 1: Anticonvulsant Activity

In a study investigating the anticonvulsant properties of thiazole derivatives, it was found that certain modifications to the thiazole ring enhanced efficacy against induced seizures in mice. The compound's ability to inhibit GABA reuptake was correlated with its effectiveness in reducing seizure frequency .

Case Study 2: Antimicrobial Properties

Another study explored the antimicrobial activity of related thiazole compounds against various bacterial strains. The results indicated that these compounds exhibited significant antibacterial effects, particularly against Gram-positive bacteria .

Q & A

Basic: How can synthetic routes for this compound be optimized to improve yield and purity?

Answer:
Optimization involves multi-step protocols, such as coupling reactions with palladium catalysts (e.g., Pd(OAc)₂) and tert-butyl XPhos ligands under inert conditions (40–100°C, 5.5 h), followed by hydrolysis with HCl (36.5%) at 93–96°C for 17 h . Purity can be enhanced via HPLC (≥98% thresholds) and crystallization in water/solvent mixtures. Reaction monitoring via TLC or LC-MS is critical to isolate intermediates.

Basic: What analytical methods are recommended for structural characterization?

Answer:

  • NMR (¹H/¹³C): Assign peaks for the trifluoromethoxy group (δ ~55–60 ppm in ¹³C) and thiazole protons (δ ~7–8 ppm in ¹H) .
  • HPLC: Use C18 columns with trifluoroacetic acid (TFA) in mobile phases to resolve polar impurities .
  • Mass Spectrometry: High-resolution ESI-MS to confirm molecular ions (e.g., [M+H]⁺ for C₁₈H₁₆F₃N₂O₄S) .

Advanced: How can contradictory bioactivity data between in vitro and cell-based assays be resolved?

Answer:
Discrepancies may arise from metabolic instability or membrane permeability. Strategies:

  • Metabolic Profiling: Incubate the compound with liver microsomes (e.g., rat/human S9 fractions) to assess stability .
  • Permeability Assays: Use Caco-2 or PAMPA models to evaluate passive diffusion; modify the piperidine ring with lipophilic groups if needed .
  • Orthogonal Assays: Validate targets via SPR (surface plasmon resonance) or thermal shift assays to confirm binding .

Advanced: What in vivo models are suitable for studying its pharmacokinetics and toxicity?

Answer:

  • Rodent Models: Administer IV/PO doses (1–10 mg/kg) to measure plasma half-life (t₁/₂) and AUC (area under the curve). Monitor metabolites via LC-MS/MS .
  • Toxicology: Assess hepatic/renal biomarkers (ALT, creatinine) after 14-day repeat dosing. Histopathology of liver/kidney tissues is essential .
  • BBB Penetration: For CNS targets, use brain-to-plasma ratio calculations in mice .

Advanced: How can computational methods aid in understanding its mechanism of action?

Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions with targets (e.g., kinases or GPCRs). Focus on the thiazole-acetyl group’s role in binding .
  • MD Simulations: Run 100-ns trajectories to assess stability of ligand-receptor complexes in explicit solvent (e.g., TIP3P water) .
  • QSAR Models: Corrogate substituent effects (e.g., trifluoromethoxy vs. methoxy) on activity using Hammett σ constants .

Basic: What safety precautions are required during synthesis and handling?

Answer:

  • PPE: Wear nitrile gloves, goggles, and lab coats. Use fume hoods for reactions involving volatile acids (e.g., HCl) .
  • Spill Management: Neutralize acid spills with sodium bicarbonate; collect waste in approved containers .
  • First Aid: For skin contact, rinse with soap/water for 15 min; eye exposure requires saline irrigation .

Advanced: How to address low solubility in aqueous buffers during formulation?

Answer:

  • Co-Solvents: Use DMSO (≤10%) or cyclodextrins (e.g., HP-β-CD) to enhance solubility .
  • Salt Formation: Synthesize sodium or hydrochloride salts via reaction with NaOH/HCl .
  • Nanoformulation: Encapsulate in PEGylated liposomes (50–100 nm) for sustained release .

Advanced: What strategies validate target engagement in complex biological systems?

Answer:

  • Photoaffinity Labeling: Incorporate a diazirine group into the structure for covalent target capture .
  • CETSA (Cellular Thermal Shift Assay): Monitor protein thermal stability shifts in lysates post-treatment .
  • Click Chemistry: Attach alkyne tags for pull-down assays with biotin-azide probes .

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